molecular formula C12H17N5OS B6969641 N-(3-methyl-1,2,4-thiadiazol-5-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propanamide

N-(3-methyl-1,2,4-thiadiazol-5-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propanamide

Cat. No.: B6969641
M. Wt: 279.36 g/mol
InChI Key: KTLTWMZDIKWGDZ-UHFFFAOYSA-N
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Description

N-(3-methyl-1,2,4-thiadiazol-5-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propanamide is a synthetic organic compound that belongs to the class of thiadiazoles and pyrazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-1,2,4-thiadiazol-5-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propanamide typically involves the following steps:

    Formation of 3-methyl-1,2,4-thiadiazole: This can be achieved by the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.

    Synthesis of 1,3,5-trimethylpyrazole: This involves the condensation of acetylacetone with hydrazine hydrate.

    Coupling Reaction: The final step involves coupling the 3-methyl-1,2,4-thiadiazole with 1,3,5-trimethylpyrazole through a propanamide linker. This can be done using standard amide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors.

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-1,2,4-thiadiazol-5-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

N-(3-methyl-1,2,4-thiadiazol-5-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-methyl-1,2,4-thiadiazol-5-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiadiazole and pyrazole rings can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methyl-1,2,4-thiadiazol-5-yl)-3-(1,3,5-dimethylpyrazol-4-yl)propanamide
  • N-(3-methyl-1,2,4-thiadiazol-5-yl)-3-(1,3,5-trimethylpyrazol-3-yl)propanamide

Uniqueness

N-(3-methyl-1,2,4-thiadiazol-5-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propanamide is unique due to the specific positioning of the methyl groups on the pyrazole ring, which can influence its biological activity and chemical reactivity. The combination of thiadiazole and pyrazole rings also provides a unique scaffold for drug design and development.

Properties

IUPAC Name

N-(3-methyl-1,2,4-thiadiazol-5-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5OS/c1-7-10(8(2)17(4)15-7)5-6-11(18)14-12-13-9(3)16-19-12/h5-6H2,1-4H3,(H,13,14,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTLTWMZDIKWGDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CCC(=O)NC2=NC(=NS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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